molecular formula C11H8ClN3O4S B14169173 N-(5-chloropyridin-2-yl)-4-nitrobenzenesulfonamide CAS No. 349124-72-7

N-(5-chloropyridin-2-yl)-4-nitrobenzenesulfonamide

Cat. No.: B14169173
CAS No.: 349124-72-7
M. Wt: 313.72 g/mol
InChI Key: YTCYUIMRGPHUKD-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-4-nitrobenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a chlorine atom at the 5-position and a nitrobenzenesulfonamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-4-nitrobenzenesulfonamide typically involves the reaction of 5-chloropyridine-2-amine with 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives.

    Reduction: Amino-substituted benzenesulfonamide.

    Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-4-nitrobenzenesulfonamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The nitro and sulfonamide groups play crucial roles in these interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloropyridin-2-yl)-4-nitrobenzenesulfonamide is unique due to its combination of a chloropyridine ring and a nitrobenzenesulfonamide group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for diverse research and industrial applications .

Properties

CAS No.

349124-72-7

Molecular Formula

C11H8ClN3O4S

Molecular Weight

313.72 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C11H8ClN3O4S/c12-8-1-6-11(13-7-8)14-20(18,19)10-4-2-9(3-5-10)15(16)17/h1-7H,(H,13,14)

InChI Key

YTCYUIMRGPHUKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

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